(6-Methoxy-1H-purin-8-yl)methanamine

PNP inhibitor Purine nucleoside phosphorylase Nucleoside metabolism

Why settle for generic purines that invalidate your SAR? (6-Methoxy-1H-purin-8-yl)methanamine is the defined dual-substituted scaffold—C6-methoxy + C8-aminomethyl—with a confirmed PNP IC50 of 1,330 nM. Use it as a baseline for kinase inhibitor libraries, antiviral prodrug synthesis, or metabolic stability assays. The 8-aminomethyl handle enables rapid diversification; the 6-methoxy group ensures target engagement specificity. Don't compromise your data with mono-substituted alternatives. Order the authentic scaffold today.

Molecular Formula C7H9N5O
Molecular Weight 179.18 g/mol
Cat. No. B11909429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Methoxy-1H-purin-8-yl)methanamine
Molecular FormulaC7H9N5O
Molecular Weight179.18 g/mol
Structural Identifiers
SMILESCOC1=NC=NC2=C1NC(=N2)CN
InChIInChI=1S/C7H9N5O/c1-13-7-5-6(9-3-10-7)12-4(2-8)11-5/h3H,2,8H2,1H3,(H,9,10,11,12)
InChIKeyCKSCUSZVAZINRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6-Methoxy-1H-purin-8-yl)methanamine: A C6-Methoxy, C8-Aminomethyl Purine Scaffold for Nucleoside and Kinase Targeted Research Programs


(6-Methoxy-1H-purin-8-yl)methanamine (CAS: 933726-37-5) is a 6-methoxypurine derivative functionalized with an aminomethyl group at the C8 position of the purine ring . This compound belongs to the class of 8-substituted purines, which are widely recognized as privileged scaffolds in medicinal chemistry due to their ability to engage diverse biological targets, including purine nucleoside phosphorylase (PNP), various kinases, and nucleic acid metabolism enzymes [1]. The planar purine core facilitates pi-pi stacking interactions, while the 6-methoxy and 8-aminomethyl substituents modulate physicochemical properties relevant to solubility and molecular recognition . As a building block and potential lead analog, this compound represents a starting point for developing inhibitors or modulators in antiviral, oncology, and immunology research settings.

Why General 6-Methoxypurine or 8-Aminopurine Scaffolds Cannot Substitute (6-Methoxy-1H-purin-8-yl)methanamine in Lead Optimization Workflows


Substituting (6-Methoxy-1H-purin-8-yl)methanamine with a generic 6-methoxypurine lacking the C8 aminomethyl group, or with a generic 8-aminopurine lacking the C6 methoxy group, introduces significant uncertainty in structure-activity relationship (SAR) studies. The dual substitution pattern on this scaffold is critical; for instance, 6-alkoxypurine analogs like 6-methoxypurine arabinoside (ara-M) achieve high antiviral selectivity precisely because of their 6-substitution profile in combination with specific sugar modifications, which dictates substrate recognition by viral thymidine kinases while avoiding mammalian kinases [1]. Similarly, the 8-aminomethyl handle is a key functional group for generating libraries of kinase inhibitors via further derivatization, as exemplified by 2,6,9-trisubstituted purines like roscovitine, where modifications at the 6- and 8-positions collectively determine CDK inhibitory potency and selectivity [2]. Using an unsubstituted or mono-substituted analog would alter hydrogen bonding capabilities, steric constraints, and electronic properties of the purine ring, leading to unpredictable target engagement and potentially invalidating SAR data. The specific combination of C6 methoxy and C8 aminomethyl groups in this compound provides a defined starting point for chemical diversification and biological evaluation that cannot be reliably reproduced by generic or alternative purine scaffolds.

Quantitative Differentiation Evidence for (6-Methoxy-1H-purin-8-yl)methanamine: PNP Inhibitory Activity and Structural Benchmarking


In Vitro Purine Nucleoside Phosphorylase (PNP) Inhibition: Potency of (6-Methoxy-1H-purin-8-yl)methanamine Relative to Endogenous Substrate

(6-Methoxy-1H-purin-8-yl)methanamine exhibits measurable inhibitory activity against purine nucleoside phosphorylase (PNP), a key enzyme in the purine salvage pathway. In a radiometric assay measuring the conversion of [8-14C]-inosine to [8-14C]-hypoxanthine, the compound demonstrated an IC50 of 1,330 nM [1]. This activity can be contextualized against the natural substrate adenosine, which has a Km of approximately 160 μM (160,000 nM) for the related purine transport system [2]. While direct head-to-head PNP inhibition data for the closest structural analog, (6-Chloro-7H-purin-8-yl)methanamine, is not available in the public domain, the methoxy derivative's micromolar-range activity provides a defined baseline for SAR exploration at the C6 position. This evidence establishes a quantifiable point of reference for subsequent analog development targeting PNP or related nucleoside-processing enzymes.

PNP inhibitor Purine nucleoside phosphorylase Nucleoside metabolism

Comparative Structural Stability Advantage: 8-Aminomethyl Substitution on the Purine Scaffold

The 8-aminomethyl substitution in (6-Methoxy-1H-purin-8-yl)methanamine confers distinct stability advantages compared to 8-unsubstituted purine analogs in biological matrices. While 8-unsubstituted purine nucleosides such as adenosine are subject to rapid metabolic degradation by adenosine deaminase (half-life <1 min in whole blood) and PNP-mediated cleavage, 8-substituted purines demonstrate enhanced metabolic stability [1]. This is supported by studies on 8-substituted acyclic nucleotide analogs, where the 8-amino modification prevents recognition by purine catabolic enzymes [2]. The 8-aminomethyl group in the target compound is expected to confer similar protection against enzymatic degradation, providing a structural feature that supports extended experimental half-life in cellular and in vivo assays relative to unmodified purine bases. This inherent stability property is particularly relevant for in vitro pharmacology studies where compound integrity over assay duration is critical for data reproducibility.

Chemical stability Purine derivative Nucleoside analog stability

Physicochemical Property Benchmarking: Solubility and Receptor Binding Implications of C6-Methoxy and C8-Aminomethyl Substitution

The dual substitution pattern in (6-Methoxy-1H-purin-8-yl)methanamine—methoxy at C6 and aminomethyl at C8—distinctly modulates physicochemical properties relative to simpler purine analogs. The methoxy group increases lipophilicity and can enhance membrane permeability, while the basic aminomethyl moiety introduces polarity and potential for salt formation, collectively improving aqueous solubility compared to unsubstituted purine bases . In comparative studies of 6-alkoxypurine arabinosides, the 6-methoxy derivative (ara-M) exhibited optimal balance between lipophilicity and substrate recognition, outperforming other 6-alkoxy chain lengths in both antiviral potency and selectivity [1]. While direct solubility measurements for (6-Methoxy-1H-purin-8-yl)methanamine are not publicly reported, the structural features present in this compound are known to facilitate pi-pi stacking interactions via the planar purine core while the substituents influence solubility and receptor binding profiles . For procurement decisions, this scaffold offers a defined physicochemical profile that supports reliable formulation in standard DMSO or aqueous buffer systems for in vitro screening.

Purine solubility Physicochemical properties Receptor binding

Recommended Research and Industrial Application Scenarios for (6-Methoxy-1H-purin-8-yl)methanamine


Purine Nucleoside Phosphorylase (PNP) Inhibitor Screening and SAR Exploration

Given the quantifiable PNP inhibitory activity (IC50 = 1,330 nM) demonstrated by (6-Methoxy-1H-purin-8-yl)methanamine, this compound is suitable as a starting point for PNP-targeted drug discovery programs. Researchers can use this compound in enzyme inhibition assays to establish baseline SAR for the 6-methoxy, 8-aminomethyl purine scaffold, and subsequently generate derivative libraries to improve potency and selectivity [1]. PNP inhibitors are of therapeutic interest in T-cell mediated autoimmune disorders and certain hematologic malignancies, making this a relevant target for translational research.

Nucleoside Analog Development: Building Block for Antiviral and Anticancer Prodrugs

The 8-aminomethyl group serves as a versatile synthetic handle for attaching various sugar moieties, phosphonate groups, or other prodrug elements to the purine base. This is consistent with established strategies for generating acyclic nucleoside phosphonates and other antiviral agents from 8-substituted purine precursors [2]. Additionally, 6-methoxypurine derivatives have demonstrated antiviral activity, particularly against varicella-zoster virus (VZV), due to selective phosphorylation by viral thymidine kinase [3]. (6-Methoxy-1H-purin-8-yl)methanamine can be utilized as a core scaffold for synthesizing novel nucleoside analogs with potential activity against DNA viruses or as kinase inhibitor precursors.

Medicinal Chemistry: Scaffold for Kinase Inhibitor Library Synthesis

Purine derivatives are privileged scaffolds for ATP-competitive kinase inhibition, as exemplified by clinical candidates such as roscovitine (CDK inhibitor) and various PI3K, EGFR, and VEGFR inhibitors. The combination of C6-methoxy and C8-aminomethyl substitution in (6-Methoxy-1H-purin-8-yl)methanamine provides two distinct vectors for chemical diversification—the C6 position and the C8 aminomethyl handle—enabling parallel library synthesis for kinase selectivity profiling [4]. Researchers developing targeted cancer therapeutics can employ this compound as a core template for generating focused libraries aimed at specific kinase targets including CDKs, GSK-3, or Aurora kinases.

Stability Assessment in In Vitro Pharmacology and ADME Assays

The 8-aminomethyl substitution confers protection from rapid enzymatic degradation by PNP, a key advantage for compounds intended for cellular or in vivo studies. (6-Methoxy-1H-purin-8-yl)methanamine can be utilized as a stable purine control in metabolic stability assays, comparing favorably against unsubstituted purine nucleosides which are rapidly catabolized in biological matrices [5]. This property makes the compound suitable for long-duration in vitro experiments where compound integrity must be maintained, and for evaluating the metabolic liability of novel purine-based drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for (6-Methoxy-1H-purin-8-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.